Nonoxynol-9 Nonoxynol-9 Tergitol NP-9 is a tergitol polymer consisting of nonylbenzene with a nine-membered poly(ethylene glycol) moiety attached at position 4. It has a role as a nonionic surfactant and a contraceptive drug.
Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.
Brand Name: Vulcanchem
CAS No.: 26571-11-9
VCID: VC0537468
InChI: InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3
SMILES: CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C33H60O10
Molecular Weight: 616.8 g/mol

Nonoxynol-9

CAS No.: 26571-11-9

Cat. No.: VC0537468

Molecular Formula: C33H60O10

Molecular Weight: 616.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nonoxynol-9 - 26571-11-9

Specification

CAS No. 26571-11-9
Molecular Formula C33H60O10
Molecular Weight 616.8 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3
Standard InChI Key FBWNMEQMRUMQSO-UHFFFAOYSA-N
SMILES CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Appearance Solid powder
Boiling Point 250 °C
Colorform Almost colorless liquid
Flash Point 197 °C (closed cup)
197 °C c.c.
Melting Point 6 °C

Introduction

Chemical and Physical Properties of Nonoxynol-9

Structural Characteristics

Nonoxynol-9 is a polyoxyethylene derivative of nonylphenol, consisting of a hydrophobic nonylphenyl group linked to a hydrophilic polyethylene glycol chain with nine ethylene oxide units . This amphiphilic structure enables its surfactant properties, critical for destabilizing sperm membranes. The compound’s molecular weight is 616.82 g/mol, and its density is approximately 1.044 g/cm³ at room temperature .

Table 1: Key Physicochemical Properties of Nonoxynol-9

PropertyValueSource
CAS Number14409-72-4
Molecular FormulaC33H60O10\text{C}_{33}\text{H}_{60}\text{O}_{10}
Boiling Point662.1 ± 55.0 °C (Predicted)
SolubilityChloroform, Ethyl Acetate, Methanol (Slight)
pKa14.36 ± 0.10

Mechanism of Spermicidal Action

Membrane Disruption

N-9 lyses sperm plasma membranes through hydrophobic interactions with lipid bilayers, causing rapid immobilization . This disrupts ion gradients and ATP production, impairing motility within minutes of exposure . Electron microscopy studies confirm structural damage to the acrosome, mitochondria, and flagellar axoneme, which are critical for fertilization .

Biochemical Interference

Beyond physical disruption, N-9 inhibits key enzymatic processes:

  • Acrosin Activity: Reduced by 67% in treated sperm, impairing zona pellucida penetration .

  • Reactive Oxygen Species (ROS): N-9 increases ROS production, inducing oxidative stress that damages DNA and proteins .

  • Hemizona Binding: Sperm-egg binding capacity decreases by 80% post-treatment, as shown in competitive binding assays .

Clinical Efficacy and Limitations

Contraceptive Performance

A multicenter trial of 1,500 women using N-9 products reported a 6-month pregnancy rate of 12.5%, corresponding to a Pearl index of 21.4 . Efficacy varies with adherence: perfect-use failure rates are 5–10%, rising to 20–30% with typical use due to inconsistent application .

Table 2: Sperm Functional Parameters After N-9 Exposure

StudyProgressive Motility ReductionPenetration Distance (mm)Source
Mauck et al. (1997a)100%0 ± 0
Mauck et al. (1997c)82%0.5 ± 0.8
Mauck et al. (1997b)91%0.2 ± 0.4

Microbicidal Claims and Failures

Despite in vitro activity against Neisseria gonorrhoeae and Chlamydia trachomatis, a randomized controlled trial in Cameroon found no protective effect against these pathogens (RR = 1.2, 95% CI: 0.9–1.6) . Paradoxically, N-9 use correlated with a 50% increase in HIV incidence due to mucosal inflammation .

Contemporary Alternatives and Recommendations

Next-Generation Spermicides

  • Benzalkonium Chloride: A quaternary ammonium compound with lower irritation potential and antiviral activity .

  • Cellulose Sulfate: Dual-function agent with spermicidal and microbicidal properties, though phase III trials showed mixed HIV protection .

Non-Chemical Methods

Hormonal contraceptives (e.g., oral pills, implants) and barrier devices (e.g., copper IUDs) offer superior efficacy (Pearl index <1) without mucosal damage .

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